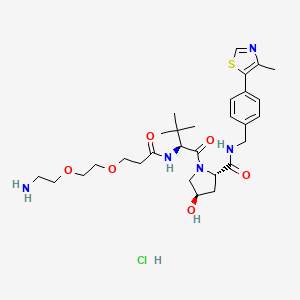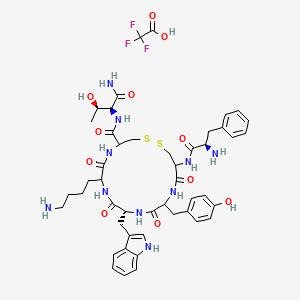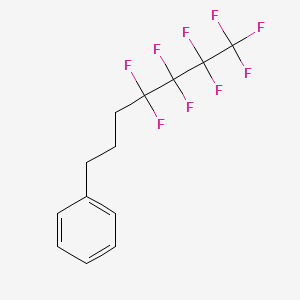
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene is a fluorinated organic compound characterized by the presence of nine fluorine atoms attached to a heptyl chain, which is further connected to a benzene ring. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene typically involves the fluorination of heptylbenzene derivatives. One common method includes the use of fluorinating agents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to chemical and biological degradation. The compound can interact with various molecular targets through hydrophobic interactions and van der Waals forces, influencing the behavior of biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl acrylate
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene stands out due to its aromatic benzene ring, which imparts unique chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H11F9 |
|---|---|
Poids moléculaire |
338.21 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,7-nonafluoroheptylbenzene |
InChI |
InChI=1S/C13H11F9/c14-10(15,8-4-7-9-5-2-1-3-6-9)11(16,17)12(18,19)13(20,21)22/h1-3,5-6H,4,7-8H2 |
Clé InChI |
SDDDDVVRWOCMAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


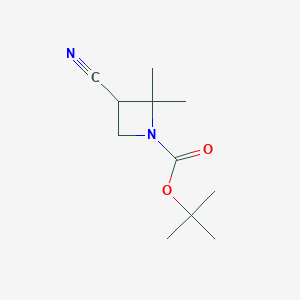




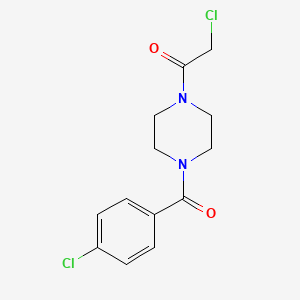
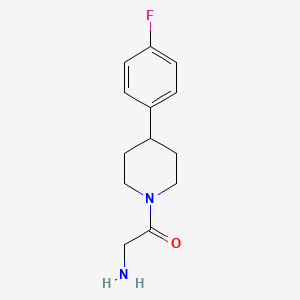
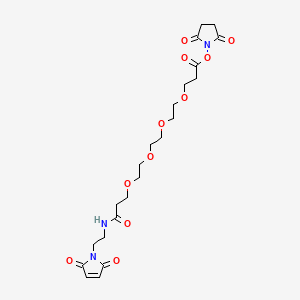

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
